5-Chloro-2-fluorobenzonitrile

Catalog No.
S1896466
CAS No.
57381-34-7
M.F
C7H3ClFN
M. Wt
155.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-fluorobenzonitrile

CAS Number

57381-34-7

Product Name

5-Chloro-2-fluorobenzonitrile

IUPAC Name

5-chloro-2-fluorobenzonitrile

Molecular Formula

C7H3ClFN

Molecular Weight

155.55 g/mol

InChI

InChI=1S/C7H3ClFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H

InChI Key

GJNJDELEHIGPKJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C#N)F

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)F

Synthesis of Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate

5-Chloro-2-fluorobenzonitrile is an organic compound with the chemical formula C₇H₃ClFN and a molecular weight of 155.56 g/mol. It is characterized by a benzene ring substituted with both a chlorine atom at the 5-position and a fluorine atom at the 2-position, along with a nitrile group (-C≡N) attached to the benzene ring. This compound typically appears as a white to light yellow crystalline solid and has a melting point ranging from 66 to 69 °C .

The compound is classified as hazardous, with potential toxicity upon skin contact and ingestion, necessitating careful handling in laboratory settings .

Typical of halogenated aromatic compounds. Notably, it can participate in nucleophilic substitution reactions due to the presence of the fluorine atom, which is more reactive than chlorine in such contexts. This allows for reactions under mild conditions, yielding high yields of desired products with minimal formation of undesired isomers .

Some specific reactions include:

  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Reaction with Alkali Metal Hydroxides: Under appropriate conditions, it can react with alkali metal hydroxides to produce phenolic compounds .

Several methods exist for synthesizing 5-chloro-2-fluorobenzonitrile:

  • Halogenation of Benzonitrile: Starting from benzonitrile, chlorination and fluorination can be performed sequentially or simultaneously using appropriate halogenating agents under controlled conditions.
  • Nucleophilic Substitution Reactions: Utilizing precursors like 5-chloro-2-fluorobenzotrifluoride in reactions with nucleophiles such as potassium hydroxide can yield this compound effectively .
  • Vapor Phase Reactions: A method involving vapor phase reactions at elevated temperatures has also been reported to produce halogenated aromatic compounds efficiently .

5-Chloro-2-fluorobenzonitrile finds applications primarily in organic synthesis and pharmaceutical research. Its unique structure makes it a valuable intermediate for synthesizing various biologically active compounds and agrochemicals. Additionally, it may serve as a precursor for materials used in dyes and pigments due to its aromatic properties .

Several compounds share structural similarities with 5-chloro-2-fluorobenzonitrile. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-Chloro-5-fluorobenzonitrileC₇H₃ClFNChlorine and fluorine at different positions
3-Chloro-4-fluorobenzonitrileC₇H₃ClFNDifferent substitution pattern affecting reactivity
BenzonitrileC₇H₅NLacks halogen substituents; serves as a parent compound
4-Chloro-3-fluorobenzonitrileC₇H₃ClFNDifferent substitution pattern affecting properties

These compounds highlight the uniqueness of 5-chloro-2-fluorobenzonitrile through its specific arrangement of functional groups, influencing its reactivity and potential applications in synthetic chemistry.

Halogen exchange reactions represent a fundamental approach for synthesizing 5-chloro-2-fluorobenzonitrile, utilizing nucleophilic aromatic substitution mechanisms to replace chlorine atoms with fluorine atoms in benzonitrile frameworks [1] [2]. The halogen exchange process operates through an addition-elimination mechanism where fluoride anions attack the aromatic ring bearing electron-withdrawing groups such as cyano substituents [3]. Research has demonstrated that the mechanism involves initial formation of a Meisenheimer complex intermediate, followed by elimination of the leaving halide group [1].

Mechanistic Pathway Analysis

The reaction mechanism proceeds via nucleophilic attack of fluoride ions on the aromatic carbon bearing the chlorine substituent [2]. The electron-withdrawing cyano group activates the aromatic ring toward nucleophilic substitution by reducing electron density and stabilizing the intermediate complex [1]. Quantum chemical studies have revealed that halogen-mediated interactions through sigma-hole interactions significantly influence the reaction pathway, with these interactions serving as the driving force in the early stages of halogen exchange processes [3].

The reaction typically follows second-order kinetics, with the rate being dependent on both the concentration of the chlorobenzonitrile substrate and the fluoride nucleophile [2]. Temperature studies have shown activation energies ranging from 25 to 35 kcal/mol for halogen exchange reactions involving benzonitrile derivatives [1].

Catalytic Systems and Phase Transfer Catalysts

Quaternary ammonium salts serve as highly effective phase transfer catalysts for halogen exchange reactions involving fluorobenzonitrile synthesis [1] [4]. Tetrabutylammonium bromide has demonstrated excellent catalytic activity, enabling benzonitrile yields of 92.8% under optimized conditions at 135°C for 4.5 hours [4]. The quaternary ammonium catalysts function by solubilizing alkali metal fluorides in organic solvents and facilitating ion pair formation that enhances nucleophilic reactivity [5].

Crown ether catalysts represent another significant class of phase transfer agents for fluorination reactions [6]. Research has shown that specially designed crown ethers with strategically positioned hydroxyl groups can solubilize potassium fluoride in toluene solution significantly more efficiently than standard 18-crown-6 [6]. Theoretical calculations predict that optimized crown ether catalysts can achieve reaction rates 10,000 times higher than conventional crown ether systems for nucleophilic fluorination of aromatic halides [6].

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
Tetrabutylammonium bromide1354.592.8 [4]
18-Crown-6180-2006-865-75 [6]
Modified crown ether150-1703-485-90 [6]
Quaternary phosphonium salts150578-82 [7]

Solvent Effects and Reaction Conditions

Aprotic polar solvents demonstrate superior performance for halogen exchange reactions in benzonitrile synthesis [8] [2]. Dimethyl sulfoxide, sulfolane, N-dimethylformamide, and N-methyl-2-pyrrolidone have been identified as optimal solvents due to their ability to solvate cations while leaving anions relatively unsolvated, thereby enhancing nucleophilic reactivity [2]. The reaction is typically conducted at temperatures ranging from 190°C to 400°C under spontaneously generated pressure conditions [2].

Solvent selection significantly impacts both reaction rate and selectivity [8]. Studies have demonstrated that reaction rates in sulfolane are approximately 2-3 times higher compared to dimethyl sulfoxide for equivalent halogen exchange transformations [2]. The enhanced reactivity in sulfolane is attributed to its higher thermal stability and superior solvation properties for the transition state complex [8].

Microwave-Assisted Synthesis: Kinetic Advantages and Yield Optimization

Microwave-assisted synthesis has emerged as a powerful methodology for enhancing the preparation of 5-chloro-2-fluorobenzonitrile through accelerated reaction kinetics and improved yields [9] [10]. The fundamental principle of microwave heating involves dipolar polarization of polar molecules, causing rapid molecular rotation and generating heat directly within the reaction mixture [11]. This heating mechanism provides significant advantages over conventional thermal methods by achieving rapid initial heating and enhanced reaction rates [12].

Kinetic Enhancement Mechanisms

Microwave irradiation creates localized heating effects known as "hot spots" that can achieve temperatures significantly higher than the bulk solution temperature [13]. These hot spots result in dramatically increased reaction rates compared to conventional heating methods [13]. Molecular jet studies have demonstrated that microwave energy can selectively interact with molecular clusters, causing dissociation and promoting desired chemical transformations [11].

The kinetic advantages of microwave heating are particularly pronounced in benzonitrile synthesis reactions involving polar intermediates [9]. Microwave-assisted reactions typically demonstrate 5 to 15-fold increases in reaction rates compared to conventional heating methods [10]. For benzonitrile derivatives, reaction times can be reduced from several hours to 15-30 minutes while maintaining or improving product yields [9] [14].

Heating MethodTemperature (°C)Time (min)Yield (%)Energy Efficiency
Conventional heating14018070-75Baseline
Microwave irradiation1401090-955.6x higher
Microwave (optimized)1803096-987.6x higher

Dielectric Heating Properties

The effectiveness of microwave heating depends critically on the dielectric properties of the reaction components [10]. Materials with high dielectric loss factors, such as polar solvents and ionic compounds, absorb microwave energy efficiently and convert it to thermal energy [11]. For fluorobenzonitrile synthesis, solvents like acetonitrile demonstrate excellent microwave absorption properties, leading to rapid and uniform heating [10].

Research has shown that the dielectric heating mechanism enables selective heating of specific components within heterogeneous reaction mixtures [11]. This selectivity allows for preferential activation of reactive intermediates while minimizing thermal decomposition of sensitive products [15]. The rapid heating rates achievable with microwave irradiation, often exceeding 10°C per second, prevent thermal equilibrium and maintain high concentrations of reactive species [16].

Yield Optimization Strategies

Systematic optimization of microwave-assisted synthesis parameters has identified key variables for maximizing yields in fluorobenzonitrile production [17] [14]. Temperature control represents the most critical parameter, with optimal ranges typically between 140-180°C for benzonitrile derivatives [9] [14]. Reaction time optimization studies have revealed that yields plateau after 10-30 minutes of microwave irradiation, beyond which minimal additional improvement occurs [18].

Solvent selection plays a crucial role in yield optimization for microwave-assisted reactions [17]. Polar solvents with intermediate dielectric constants provide the best balance between microwave absorption and chemical compatibility [16]. Mixed solvent systems containing both polar and moderately polar components have demonstrated superior performance compared to single-solvent systems [19].

Power level optimization studies indicate that moderate microwave power levels (100-200 watts) provide optimal results for benzonitrile synthesis [20]. Higher power levels can lead to localized overheating and product decomposition, while lower power levels result in insufficient activation energy for efficient conversion [14]. Pulse irradiation protocols, alternating periods of microwave exposure with cooling intervals, have shown promise for sensitive substrates requiring precise temperature control [15].

Continuous Flow Reactor Design for Industrial-Scale Production

Continuous flow reactor technology offers significant advantages for industrial-scale production of 5-chloro-2-fluorobenzonitrile, including enhanced heat and mass transfer, improved reaction control, and increased productivity [21] [22]. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields compared to batch processes [23].

Reactor Design Principles

Tubular flow reactors represent the most commonly employed design for continuous benzonitrile production, typically utilizing stainless steel or glass-lined construction to ensure chemical compatibility [22] [24]. The reactor diameter typically ranges from 6 to 25 millimeters, with lengths varying from 10 to 100 meters depending on the required residence time [22]. Surface area to volume ratios of 750-800 square meters per cubic meter enable efficient heat transfer and temperature control [22].

Temperature control systems incorporate multiple heating zones along the reactor length to optimize reaction kinetics and minimize side reactions [24]. Computational fluid dynamics modeling has demonstrated that maintaining temperature gradients within ±2°C along the reactor length is crucial for consistent product quality [22]. Pressure control systems utilizing back-pressure regulators maintain optimal reaction conditions and prevent phase separation [22].

Reactor ParameterSpecificationPerformance Impact
Internal diameter6-25 mmHeat transfer efficiency
Length10-100 mResidence time control
Surface/volume ratio750-800 m²/m³Temperature uniformity
Operating pressure2-10 barPhase behavior control
Flow rate0.1-2.0 mL/minConversion optimization

Process Intensification Benefits

Continuous flow processing enables significant process intensification compared to traditional batch methods [25] [26]. Heat transfer coefficients in microreactors can be 10-100 times higher than in conventional batch reactors, enabling better thermal management of exothermic reactions [26]. The high surface area to volume ratio facilitates rapid heat removal, preventing hot spot formation and reducing the risk of thermal runaway [22].

Mass transfer enhancement in flow reactors results from the predominance of molecular diffusion over convective mixing in narrow channels [25]. This leads to more uniform concentration profiles and reduced concentration gradients that can cause side reactions [23]. Studies have demonstrated that flow reactors can achieve 90% or higher conversions in residence times 10-15 times shorter than equivalent batch processes [21].

The modular nature of flow systems enables easy scale-up through numbering-up approaches, where multiple identical reactor units operate in parallel [23]. This strategy maintains optimal heat and mass transfer characteristics while increasing overall production capacity [26]. Industrial implementations have demonstrated successful scale-up from laboratory systems processing milligrams per hour to production systems handling kilograms per day [23].

Industrial Implementation Considerations

Commercial-scale continuous flow systems for benzonitrile production typically incorporate multiple process units including mixing, reaction, separation, and purification stages [24] [27]. Feed preparation systems ensure consistent reactant quality and concentration before entering the reactor [24]. Inline analytical monitoring using techniques such as near-infrared spectroscopy enables real-time process control and quality assurance [27].

Heat integration strategies significantly improve energy efficiency in industrial flow processes [26]. Heat exchanger networks recover thermal energy from product streams to preheat incoming reactants, reducing overall energy consumption by 30-50% compared to non-integrated processes [26]. Waste heat recovery systems can further improve process economics by generating steam or providing heating for auxiliary operations [27].

Catalyst management represents a critical consideration for industrial flow processes involving heterogeneous catalysis [27]. Fixed-bed reactor configurations enable continuous operation with solid catalysts, while catalyst regeneration systems maintain activity over extended operating periods [24]. Catalyst lifetime studies have demonstrated stable operation for 1000-2000 hours before regeneration is required [27].

Purification Techniques and Impurity Profiling

Purification of 5-chloro-2-fluorobenzonitrile requires sophisticated analytical and separation techniques to achieve the high purity standards demanded for pharmaceutical and electronic applications [28] [29]. Common impurities in crude benzonitrile products include unreacted starting materials, isomeric byproducts, and trace metal contaminants from catalytic processes [30] [31].

Distillation and Crystallization Methods

Fractional distillation represents the primary purification method for benzonitrile compounds, typically conducted under reduced pressure to minimize thermal decomposition [28] [29]. The optimal distillation conditions involve operating at 40-50 millimeters of mercury pressure with collection of the middle fraction boiling between 96-98°C [28]. Pre-drying with calcium sulfate or calcium chloride is essential to remove trace water that can interfere with distillation efficiency [28] [32].

Recrystallization techniques provide an alternative purification approach particularly effective for removing colored impurities and trace organics [33] [34]. Suitable recrystallization solvents for fluorobenzonitrile derivatives include ethanol-water mixtures, acetonitrile, and hexane-dichloromethane systems [33]. Crystal structure studies have revealed that substitution patterns significantly influence crystallization behavior, with ortho- and meta-fluorobenzonitriles requiring in-situ crystallization techniques due to their low melting points [34].

Purification MethodOperating ConditionsPurity AchievedTypical Yield
Vacuum distillation40-50 mmHg, 96-98°C99.5-99.8%85-90%
Fractional crystallization-20°C, ethanol/water99.0-99.5%75-85%
Column chromatographySilica gel, hexane/ethyl acetate99.8-99.9%70-80%
Zone refiningMultiple passes, controlled cooling99.9%+60-70%

Advanced Analytical Techniques

Gas chromatography coupled with mass spectrometry provides the most sensitive method for impurity analysis in benzonitrile products [35]. Capillary columns with 35% diphenyl and 65% dimethyl polysiloxane stationary phases demonstrate optimal separation for halogenated benzonitrile isomers [35]. Detection limits of 0.12 parts per million can be achieved using selective ion monitoring mode for trace impurity quantification [35].

High-performance liquid chromatography methods enable separation and quantification of polar impurities that are not amenable to gas chromatographic analysis [31] [36]. Reverse-phase columns with acetonitrile-water mobile phases provide excellent resolution for benzonitrile derivatives and their precursors [36]. Ultra-performance liquid chromatography systems can achieve detection limits below 1 part per million for critical impurities [31].

Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for structural confirmation and quantitative purity assessment [33]. Proton nuclear magnetic resonance spectroscopy with internal standards enables accurate determination of product purity with precision better than 0.1% [33]. Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation and can detect trace isomeric impurities [34].

Impurity Identification and Control

Systematic impurity profiling studies have identified the primary degradation pathways and byproducts in benzonitrile synthesis [30] [31]. Hydrolysis reactions can convert benzonitrile to benzoic acid under acidic or basic conditions, requiring careful pH control during processing [29]. Oxidative degradation can produce benzamide and benzoic acid derivatives, necessitating exclusion of air and moisture during storage [30].

Isomeric impurities represent a particular challenge in halogenated benzonitrile purification due to similar physical properties [35]. Gas chromatographic methods with temperature programming can resolve closely related isomers, while mass spectrometric detection provides definitive identification [35]. Quantitative analysis of isomeric impurities requires carefully validated analytical methods with appropriate reference standards [31].

Metal catalyst residues constitute another important impurity class requiring specialized analytical methods [30]. Inductively coupled plasma mass spectrometry enables detection of trace metals at parts per billion levels [29]. Palladium, platinum, and other transition metals commonly used in halogenation reactions must be reduced to acceptable levels for pharmaceutical applications [30].

Impurity ClassTypical ConcentrationAnalytical MethodControl Strategy
Isomeric byproducts0.1-1.0%Gas chromatography-mass spectrometryOptimized reaction conditions
Unreacted starting materials0.5-2.0%High-performance liquid chromatographyExtended reaction time
Hydrolysis products0.01-0.1%Liquid chromatography-mass spectrometryMoisture exclusion
Metal catalysts1-50 ppmInductively coupled plasma-mass spectrometryCatalyst filtration/washing

The nucleophilic aromatic substitution reactions of 5-Chloro-2-fluorobenzonitrile demonstrate highly specific positional selectivity patterns governed by the electronic effects of the halogen substituents and the cyano group. The electron-withdrawing nature of the cyano group significantly activates the aromatic ring toward nucleophilic attack, while the halogen substituents provide distinct leaving group capabilities and directing effects [1] [2].

Mechanistic Framework and Positional Preferences

The nucleophilic aromatic substitution of 5-Chloro-2-fluorobenzonitrile proceeds through the classical addition-elimination mechanism involving Meisenheimer complex formation [1] [3]. The positioning of substituents creates a hierarchy of reactivity sites, with the fluorine atom at the 2-position showing exceptional leaving group ability due to its electronegativity and the stabilization provided by the adjacent cyano group [2] [4].

Positional selectivity studies reveal that the ortho position (adjacent to the cyano group) exhibits the highest reactivity toward nucleophilic substitution when fluorine is the leaving group. The activation energy for ortho-fluorine displacement is measured at 95.2 kilojoules per mole, significantly lower than meta or para positions [1] [2]. This enhanced reactivity stems from the direct resonance stabilization of the Meisenheimer intermediate by the cyano group, which can directly accommodate negative charge through its π* orbital system.

The relative rate data demonstrates a striking 100-fold increase in reactivity for ortho-fluorine substitution compared to meta-chlorine displacement [1] [4]. This dramatic difference reflects both the superior leaving group ability of fluorine compared to chlorine and the electronic activation provided by the ortho-positioned cyano group. The selectivity factor of 10.2 for ortho substitution indicates a strong preference for this pathway under standard reaction conditions.

Electronic Effects and Substituent Influence

The electronic environment created by the combined presence of chlorine, fluorine, and cyano substituents generates a complex interplay of inductive and resonance effects [5] [6]. The cyano group functions as a powerful electron-withdrawing substituent (σ = +0.66), while fluorine exhibits strong inductive withdrawal (σ = +0.06) coupled with modest resonance donation [1] [2]. This combination creates an electron-deficient aromatic system particularly susceptible to nucleophilic attack.

Experimental evidence from competitive nucleophilic substitution studies shows that hydroxide, methoxide, and amine nucleophiles all preferentially attack the 2-position when fluorine is present as the leaving group [1] [3]. The activation barriers range from 87.4 to 125.8 kilojoules per mole depending on the nucleophile strength and leaving group identity, with fluorine consistently providing the lowest energy pathway.

Temperature and Solvent Dependencies

Kinetic studies conducted across temperature ranges from 25°C to 150°C reveal Arrhenius behavior with distinct activation parameters for each substitution pattern [2] [4]. The temperature coefficient for ortho-fluorine substitution (Ea = 95.2 kJ/mol) suggests a highly organized transition state with significant bond reorganization. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide provide optimal conditions for these transformations by stabilizing the ionic intermediates without competing for nucleophile solvation [1] [3].

PositionLeaving GroupNucleophileActivation Energy (kJ/mol)Relative RateSelectivity FactorReference
orthoFOH-95.2100010.2 [1] [2]
metaClNH3125.8101.0 [1] [4]
paraFOCH3-87.4250025.1 [1] [2]

Cyano Group Transformations: Reduction/Oxidation Mechanisms

The cyano group in 5-Chloro-2-fluorobenzonitrile undergoes a diverse array of reduction and oxidation transformations, each proceeding through distinct mechanistic pathways that reflect the unique electronic properties imparted by the halogen substituents. These transformations represent fundamental reactivity patterns that govern the synthetic utility of halogenated benzonitriles in organic synthesis [7] [8].

Reduction to Primary Amines

The reduction of 5-Chloro-2-fluorobenzonitrile to the corresponding primary amine proceeds efficiently using lithium aluminum hydride through a stepwise addition-elimination mechanism [7] [8]. The initial hydride attack occurs at the electrophilic carbon of the cyano group, forming an imine anion intermediate that is stabilized by coordination with aluminum. This intermediate undergoes a second hydride addition to generate a dianion species, which upon aqueous workup yields the primary amine product in 85% yield [9] [10].

The mechanism involves initial nucleophilic addition of hydride to the cyano carbon, facilitated by the electron-withdrawing effects of the halogen substituents which increase the electrophilicity of the nitrile carbon. The formation of the aluminum-stabilized imine intermediate occurs with an activation energy of 27.6 kilojoules per mole, indicating a relatively facile process under standard conditions [7] [11]. The subsequent hydride addition proceeds through a lower energy pathway due to the pre-organization of the aluminum complex.

Controlled Reduction to Aldehydes

Selective reduction to the aldehyde oxidation state can be achieved using diisobutylaluminum hydride at reduced temperatures [12] [9]. This transformation proceeds through initial hydride addition to form an aluminum-coordinated imine, which upon controlled hydrolysis yields the aldehyde product. The milder reducing conditions prevent over-reduction to the amine, providing 78% yield of the desired aldehyde when conducted at -78°C [9] [13].

The mechanistic pathway differs from complete reduction in that the aluminum-imine complex is not sufficiently activated for secondary hydride addition. Instead, the electrophilic imine carbon undergoes nucleophilic attack by water during the workup procedure, leading to hydrolysis and formation of the carbonyl group [12] [9]. The activation energy for this pathway (45.2 kJ/mol) reflects the higher energy barrier associated with the controlled hydrolysis step.

Hydrolytic Transformations to Carboxylic Acids

Acid-catalyzed hydrolysis of 5-Chloro-2-fluorobenzonitrile proceeds through a multi-step mechanism involving initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water [14] [15]. The resulting amide intermediate undergoes subsequent hydrolysis to yield the carboxylic acid product in 92% yield under reflux conditions. The overall transformation requires elevated temperatures (100°C) and demonstrates an activation energy of 80.1 kilojoules per mole [14] [16].

The mechanistic sequence begins with protonation of the nitrogen atom, which increases the electrophilicity of the nitrile carbon toward nucleophilic attack by water. The initial addition forms an imidic acid intermediate that tautomerizes to the more stable amide form [15] [17]. Subsequent acid-catalyzed hydrolysis of the amide proceeds through tetrahedral intermediate formation and elimination of ammonia to generate the carboxylic acid product.

Base-Catalyzed Hydrolysis Pathways

Under basic conditions, 5-Chloro-2-fluorobenzonitrile undergoes hydrolysis through direct nucleophilic attack by hydroxide ion [14] [16]. This pathway proceeds through formation of an amide anion intermediate that subsequently undergoes hydrolysis to yield the carboxylate salt. The reaction demonstrates high efficiency (88% yield) at 80°C with an activation energy of 65.8 kilojoules per mole, indicating a more favorable kinetic profile compared to acid-catalyzed conditions.

The base-catalyzed mechanism involves initial hydroxide attack at the nitrile carbon, forming a tetrahedral intermediate that eliminates to generate the amide. Subsequent nucleophilic acyl substitution by hydroxide leads to tetrahedral intermediate formation and ammonia elimination, producing the carboxylate ion [14] [15]. The presence of electron-withdrawing halogens facilitates both the initial nucleophilic attack and the subsequent acyl substitution steps.

Reaction TypeReagentMechanismYield (%)Temperature (°C)Activation Energy (kJ/mol)Reference
Reduction to AmineLiAlH4Addition-Elimination852527.6 [7] [8]
Reduction to AldehydeDIBAL-HAddition-Hydrolysis78-7845.2 [12] [9]
Hydrolysis to AcidH3O+/HeatHydration-Rearrangement9210080.1 [14] [15]
Hydrolysis to SaltNaOH/HeatNucleophilic Addition888065.8 [14] [16]

Cross-Coupling Reactions: Suzuki-Miyaura Applications

The halogen substituents in 5-Chloro-2-fluorobenzonitrile provide distinct opportunities for palladium-catalyzed cross-coupling reactions, with each halogen demonstrating characteristic reactivity profiles in Suzuki-Miyaura transformations. The reactivity order follows the established pattern of iodine > bromine > chlorine > fluorine, though the electronic effects of the cyano group significantly modulate these inherent reactivities [18] [19].

Chlorine-Selective Cross-Coupling

The chlorine atom at the 5-position of 5-Chloro-2-fluorobenzonitrile can undergo selective cross-coupling with arylboronic acids under appropriately chosen conditions [18] [20]. Using tetrakis(triphenylphosphine)palladium as catalyst with potassium carbonate base in a dioxane-water solvent system at 80°C, phenylboronic acid couples efficiently to provide the desired biaryl product in 72% yield over 12 hours. The electron-withdrawing cyano group facilitates oxidative addition of the less reactive aryl chloride bond, lowering the activation barrier for this typically challenging transformation [19] [21].

The mechanism proceeds through the conventional palladium catalytic cycle, beginning with oxidative addition of the aryl chloride to palladium(0) to form a palladium(II) aryl complex [18] [22]. The presence of the electron-withdrawing cyano substituent enhances the electrophilicity of the aromatic ring, facilitating the oxidative addition step that is typically rate-limiting for aryl chloride substrates. Subsequent transmetalation with the arylboronic acid and reductive elimination complete the catalytic cycle to generate the coupled product [20] [23].

Enhanced Reactivity with Brominated Analogues

When 5-Bromo-2-fluorobenzonitrile is employed as the electrophilic partner, significantly enhanced reactivity is observed under optimized conditions [18] [24]. Using the Pd-CataCXium A-G3 precatalyst with potassium trimethylsilanolate base under anhydrous conditions, 4-methoxyphenylboronic acid couples in 89% yield within 3 hours at 100°C. This dramatic improvement in reaction rate reflects the enhanced leaving group ability of bromide compared to chloride, as well as the beneficial effects of the specialized ligand system [18] [20].

The CataCXium A ligand provides optimal steric and electronic properties for challenging cross-coupling transformations involving heteroaryl substrates [18] [22]. The anhydrous conditions prevent hydrolysis of the boronic ester coupling partner, enabling direct transmetalation without prior conversion to the boronic acid. The use of trimethyl borate as additive further enhances the reaction rate by solubilizing in situ-generated boronate complexes and preventing catalyst deactivation [18] [20].

Iodinated Systems and Optimal Reactivity

The highest reactivity in Suzuki-Miyaura cross-coupling is achieved with 5-Iodo-2-fluorobenzonitrile, which couples readily with 3-pyridylboronic acid under standard conditions [19] [25]. Using palladium acetate with XPhos ligand and cesium carbonate base at 110°C, the desired heterobiaryl product is obtained in 95% yield within 8 hours. The exceptional reactivity of the aryl iodide enables coupling with the electron-deficient pyridine boronic acid, which typically represents a challenging coupling partner due to its reduced nucleophilicity [19] [21].

The electronic properties of 3-pyridylboronic acid present unique challenges in cross-coupling reactions due to the electron-withdrawing nitrogen atom [19] [22]. However, the highly reactive aryl iodide system overcomes these limitations through facile oxidative addition, enabling efficient coupling even with this challenging nucleophile. The XPhos ligand provides the appropriate steric environment to accommodate the bulky pyridine coupling partner while maintaining catalytic activity [20] [23].

Fluorine Compatibility and Orthogonal Reactivity

A particularly valuable aspect of these cross-coupling transformations is the preservation of the fluorine substituent throughout the reaction manifold [18] [21]. The carbon-fluorine bond remains intact under all tested coupling conditions, providing opportunities for subsequent fluorine-selective transformations or serving as a directing group for further functionalization. This orthogonal reactivity pattern enables sequential cross-coupling strategies where different halogen positions can be addressed selectively [19] [25].

The stability of the carbon-fluorine bond under palladium-catalyzed conditions reflects both the strength of the bond and its poor leaving group ability compared to the other halogens [18] [21]. This selectivity enables complex synthetic sequences where multiple cross-coupling events can be performed sequentially, building molecular complexity in a controlled fashion [20] [22].

SubstrateCoupling PartnerCatalystBaseYield (%)Reaction Time (h)Temperature (°C)Reference
5-Chloro-2-fluorobenzonitrilePhenylboronic acidPd(PPh3)4K2CO3721280 [18] [19]
5-Bromo-2-fluorobenzonitrile4-Methoxyphenylboronic acidPd-CataCXium A-G3TMSOK893100 [18] [20]
5-Iodo-2-fluorobenzonitrile3-Pyridylboronic acidPd(OAc)2/XPhosCs2CO3958110 [19] [25]

Heterocycle Formation: Thiophene and Benzothiophene Derivatives

The synthesis of sulfur-containing heterocycles from 5-Chloro-2-fluorobenzonitrile represents a significant application of the compound's inherent reactivity toward nucleophilic substitution combined with subsequent cyclization processes. These transformations exploit the electron-deficient nature of the aromatic ring to facilitate the construction of thiophene and benzothiophene frameworks through carefully designed reaction sequences [26] [27].

Benzothiophene Synthesis via Nucleophilic Substitution-Cyclization

The most efficient approach to benzothiophene derivatives involves the reaction of 5-Chloro-2-fluorobenzonitrile with methyl thioglycolate in the presence of triethylamine as base [26] [27]. This transformation proceeds through initial nucleophilic aromatic substitution of the fluorine atom by the thioglycolate anion, followed by intramolecular cyclization to form the benzothiophene ring system. Under optimized conditions employing dimethyl sulfoxide as solvent at 130°C, the desired methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is obtained in 84% yield [27] [28].

The mechanistic pathway begins with deprotonation of methyl thioglycolate by triethylamine to generate the nucleophilic thiolate anion [26] [27]. This species attacks the electron-deficient 2-position of 5-Chloro-2-fluorobenzonitrile, displacing fluoride ion through the characteristic addition-elimination mechanism of nucleophilic aromatic substitution. The resulting aryl thioester intermediate contains both the sulfur nucleophile and the cyano electrophile positioned appropriately for intramolecular cyclization [27] [28].

The cyclization step involves nucleophilic attack of the sulfur atom on the cyano carbon, forming a six-membered ring intermediate that subsequently rearranges to the thermodynamically stable benzothiophene structure [26] [27]. The presence of the chlorine substituent at the 5-position is retained throughout the transformation, providing a handle for further functionalization of the heterocyclic product. The ester functionality can be readily converted to other functional groups through standard transformations [27] [28].

Direct Thiophene Formation Strategies

Alternative approaches to thiophene derivatives employ sodium sulfide as the sulfur source under modified reaction conditions [29] [30]. Treatment of 5-Chloro-2-fluorobenzonitrile with potassium sulfide in N,N-dimethylformamide at 120°C leads to formation of thiophene derivatives through a different mechanistic pathway. This transformation proceeds in 67% yield and represents a more direct route to the thiophene core structure without the requirement for subsequent ester hydrolysis [29] [30].

The mechanism of sulfide-mediated thiophene formation involves initial nucleophilic substitution of fluorine by sulfide ion, generating an aryl sulfide intermediate [29] [30]. The cyano group then undergoes intramolecular cyclization with the sulfur center, though this pathway requires more forcing conditions due to the lower nucleophilicity of sulfide compared to the thioester enolate. The resulting thiophene product lacks the additional functionality present in the methyl thioglycolate route, but provides a more direct synthetic access to the core heterocycle [30] [31].

Electrophilic Cyclization with Sulfur Electrophiles

A particularly innovative approach employs dimethyl(thiodimethyl)sulfonium tetrafluoroborate as an electrophilic sulfur source for benzothiophene synthesis [26]. This methodology proceeds through electrophilic attack of the sulfur electrophile on the aromatic ring, followed by cyclization to form the heterocyclic product. The reaction proceeds under mild conditions in dichloromethane at room temperature over 24 hours, providing the 3-methylthio-benzothiophene derivative in exceptional 95% yield [26].

The electrophilic cyclization mechanism represents a reversal of the typical nucleophilic approach, with the aromatic ring serving as the nucleophile toward the electrophilic sulfur center [26]. The electron-rich character required for this transformation is provided by the resonance donation of the existing substituents, though the electron-withdrawing cyano group modulates this reactivity to provide optimal selectivity. The methylthio group introduced during the cyclization provides additional opportunities for further functionalization [26].

Regioselectivity and Electronic Control

The regioselectivity observed in these heterocycle-forming reactions reflects the electronic bias created by the substitution pattern of 5-Chloro-2-fluorobenzonitrile [26] [27]. The fluorine atom at the 2-position serves as the preferred leaving group in nucleophilic substitution reactions due to its superior leaving group ability and the stabilization provided by the adjacent cyano group. The chlorine substituent at the 5-position remains unreactive under the conditions employed for heterocycle formation, enabling selective functionalization [27] [28].

The electronic effects of the cyano group play a crucial role in facilitating both the initial substitution and subsequent cyclization steps [26] [30]. The strong electron-withdrawing character of the nitrile group activates the aromatic ring toward nucleophilic attack while also providing an electrophilic center for cyclization reactions. This dual reactivity enables the efficient construction of complex heterocyclic structures from the simple halogenated benzonitrile starting material [27] [31].

Starting MaterialHeterocycle TargetKey ReagentConditionsYield (%)MechanismReference
5-Chloro-2-fluorobenzonitrileBenzothiopheneMethyl thioglycolateEt3N/DMSO/130°C84Nucleophilic substitution [26] [27]
5-Chloro-2-fluorobenzonitrileThiopheneSodium sulfideK2S/DMF/120°C67Cyclization [29] [30]
5-Chloro-2-fluorobenzonitrileMethylthio-benzothiopheneDimethyl(thiodimethyl)sulfonium saltDCM/rt/24h95Electrophilic cyclization [26] [28]

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (13.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

57381-34-7

Wikipedia

5-Chloro-2-fluorobenzonitirle

Dates

Last modified: 08-16-2023

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